1-(2-methoxybenzyl)-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-(2-methoxybenzyl)-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzyl group, an indole moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxybenzyl)-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where methoxybenzyl chloride reacts with the indole derivative in the presence of a Lewis acid catalyst.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a 1,4-diketone.
Amide Bond Formation: The final step involves the formation of the amide bond between the pyrrolidine carboxylic acid and the indole derivative, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxybenzyl)-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Hydroxylated pyrrolidine derivatives.
Substitution Products: Various substituted benzyl derivatives.
Scientific Research Applications
1-(2-methoxybenzyl)-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzyl)-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The methoxybenzyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxybenzyl)-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-chlorobenzyl)-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
1-(2-methoxybenzyl)-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxybenzyl group, indole moiety, and pyrrolidine ring provides a distinct set of properties that can be leveraged in various scientific applications.
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-N-(1-methylindol-4-yl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-24-11-10-17-18(7-5-8-19(17)24)23-22(27)16-12-21(26)25(14-16)13-15-6-3-4-9-20(15)28-2/h3-11,16H,12-14H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGRBDBUKYHTRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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